5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid
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Overview
Description
5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a carboxylic acid group
Preparation Methods
The synthesis of 5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the isothiazole ring, and subsequent deprotection. One common method involves the reaction of a benzyloxycarbonyl-protected amino acid with a suitable isothiazole precursor under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and rigorous quality control measures .
Chemical Reactions Analysis
5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl group, using reagents such as sodium methoxide.
Scientific Research Applications
5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The isothiazole ring may play a role in binding to metal ions or other cofactors, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid can be compared with other similar compounds, such as:
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds also contain a benzyloxycarbonyl group and are used in peptide synthesis.
Indolecarboxamides: These compounds have a similar structural motif and are studied for their biological activity.
Other isothiazole derivatives: These compounds share the isothiazole ring and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H12N2O4S |
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Molecular Weight |
292.31 g/mol |
IUPAC Name |
3-methyl-5-(phenylmethoxycarbonylamino)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4S/c1-8-10(12(16)17)11(20-15-8)14-13(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,16,17) |
InChI Key |
XVLZDORHCYYVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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